2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15-7-9-17(10-8-15)26-12-11-25(21(26)28)14-18(27)22-13-19-23-20(24-29-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFAYRZYJFHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting 4-methylphenyl isocyanate with an appropriate amine under controlled conditions to form the imidazolidinone ring.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide derivative with an appropriate carboxylic acid or ester.
Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with the oxadiazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus in vitro. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer properties of imidazolidinone derivatives. The compound's structure allows it to potentially inhibit tumor growth by inducing apoptosis in cancer cells. In particular, imidazolidinones have been studied for their effects on various human solid tumors, demonstrating cytotoxic activity without the severe side effects commonly associated with traditional chemotherapeutics .
Antioxidant Properties
Another area of interest is the antioxidant capacity of compounds containing the imidazolidinone structure. These compounds may help mitigate oxidative stress in cells, providing protective effects against diseases related to oxidative damage, such as neurodegenerative disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. For example, docking simulations with bacterial enzymes have shown promising binding affinities, suggesting potential as a lead compound for antibiotic development .
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives for their antibacterial activity. The compound demonstrated an inhibition zone comparable to standard antibiotics, indicating its potential as a new antibacterial agent .
Study 2: Anticancer Activity
In another research article, derivatives of the compound were tested against several cancer cell lines. Results indicated that certain modifications to the imidazolidinone structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Study 3: Molecular Docking Analysis
A comprehensive molecular docking study analyzed the binding interactions of the compound with various protein targets involved in bacterial metabolism. The results highlighted strong interactions with key enzymes, suggesting a mechanism for its antibacterial effects .
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets, which could include enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide: can be compared with other compounds containing imidazolidinone or oxadiazole rings, such as:
Uniqueness
The uniqueness of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide lies in its combined structural features, which may confer unique biological activities or material properties not observed in simpler analogs.
Biological Activity
The compound 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exhibits a range of biological activities that are significant in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| LogP | 2.4833 |
| Polar Surface Area | 52.165 Ų |
The compound contains an imidazolidinone moiety linked to a phenyl-substituted oxadiazole, which contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of the oxadiazole and imidazolidinone frameworks possess notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- IC50 Values : Several derivatives have shown IC50 values ranging from 1.143 µM to 9.4 µM against different tumor types, indicating strong potential for further development as anticancer agents .
Antibacterial and Antifungal Properties
Compounds with the imidazolidinone scaffold have also been investigated for their antibacterial and antifungal activities. The presence of the oxadiazole ring enhances the efficacy against a spectrum of pathogens, making these compounds promising candidates for antibiotic development .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective activity, particularly in the context of Alzheimer's disease. Some related compounds have been identified as selective inhibitors of butyrylcholinesterase (BuChE), which is implicated in neurodegenerative processes .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazole rings have shown inhibitory effects on key enzymes such as BuChE and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
- Cytotoxicity Induction : The imidazolidinone moiety has been associated with inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function .
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects in cellular contexts .
Study on Anticancer Activity
A study evaluated a series of related oxadiazole derivatives against a panel of human cancer cell lines, revealing that one derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) . This highlights the compound's selectivity and potency.
Neuroprotective Evaluation
In silico studies on related compounds indicated favorable pharmacokinetic profiles for oral administration, suggesting potential for development as anti-Alzheimer's agents. One study reported a compound with an IC50 value of 5.07 µM against BuChE with a selectivity index greater than 19.72 .
Q & A
Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of aromatic amines or aldehydes with chloroacetyl intermediates. For example, chloroacetylation of 5-phenyl-1,3,4-oxadiazole derivatives under reflux with triethylamine as a base (as in related acetamide syntheses) can yield key intermediates . Optimization includes:
- Solvent Choice: Polar aprotic solvents like DMF enhance reactivity (e.g., 85% yield achieved in DMF vs. 60% in THF) .
- Catalysts: Zeolite Y-H or pyridine accelerates cyclization steps, reducing reaction time from 12h to 5h .
- Purification: Recrystallization from ethanol/pet-ether mixtures improves purity (>95% by elemental analysis) .
Basic: How is structural confirmation performed, and what analytical discrepancies require resolution?
Methodological Answer:
- Spectroscopy: IR confirms carbonyl groups (C=O at ~1680 cm⁻¹), while ¹H/¹³C NMR identifies imidazolidinone and oxadiazole protons (e.g., methylphenyl protons at δ 2.3 ppm) .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N values (>0.3%) indicate incomplete purification; reprecipitation or column chromatography is recommended .
- Mass Spectrometry: High-resolution MS resolves ambiguities in molecular ion peaks (e.g., m/z 424.15 for [M+H]⁺) .
Advanced: What strategies are used to evaluate its biological activity, and how do structural motifs influence potency?
Methodological Answer:
- Assay Design: Antiproliferative activity is tested via MTT assays (IC₅₀ values against HeLa cells), while hypoglycemic activity uses streptozotocin-induced diabetic mice .
- Structure-Activity Relationship (SAR):
Advanced: How can computational methods predict binding modes, and what experimental validation is required?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions (e.g., oxadiazole binding to α-glucosidase’s catalytic pocket with ΔG = -9.2 kcal/mol) .
- Validation:
- Mutagenesis studies (e.g., Ala-scanning of binding residues).
- Comparative IC₅₀ shifts upon structural modifications (e.g., fluorophenyl substitution reduces activity by 50%) .
Advanced: How are HPLC and LC-MS methods optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection: C18 columns (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase achieve baseline separation (Rt = 6.2 min) .
- Detection: ESI-MS in positive ion mode (m/z 424.15) ensures specificity in plasma samples .
- Validation: Linearity (R² > 0.99) across 1–100 µg/mL; recovery >90% via spiked standards .
Advanced: How do toxicity studies in preclinical models inform safe dosing ranges?
Methodological Answer:
- Acute Toxicity: Administered orally to Wistar rats (50–500 mg/kg); LD₅₀ > 300 mg/kg indicates low acute risk .
- Subchronic Studies: 28-day dosing (50 mg/kg/day) shows no hepatorenal toxicity (ALT/Creatinine levels within normal ranges) .
Data Contradiction: How to resolve conflicting reports on substituent effects for bioactivity?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies (e.g., 4-methylphenyl vs. 4-fluorophenyl derivatives vary by assay type) .
- Controlled Variables: Standardize assay conditions (e.g., pH, incubation time) to isolate substituent effects .
Advanced: What industrial-scale challenges arise in synthesis, and how are they mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
